1-Bromo-2-fluoronaphthalene

Chemoselective cross-coupling C–Br vs C–F activation Nickel catalysis

1-Bromo-2-fluoronaphthalene is a dihalogenated naphthalene building block bearing bromine at the 1-position and fluorine at the 2-position. The ortho relationship of these two distinct halogens creates a unique electronic environment that enables chemoselective C–Br functionalization in cross-coupling reactions while preserving the C–F bond for subsequent activation, and serves as a privileged precursor to 1,2-naphthalyne, a highly reactive intermediate for polycyclic aromatic hydrocarbon construction.

Molecular Formula C10H6BrF
Molecular Weight 225.06 g/mol
CAS No. 342-55-2
Cat. No. B041077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-fluoronaphthalene
CAS342-55-2
Synonyms1-Bromo-2-fluoronaphthalene; 
Molecular FormulaC10H6BrF
Molecular Weight225.06 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2Br)F
InChIInChI=1S/C10H6BrF/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H
InChIKeyAVHQKZJSBJWEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-fluoronaphthalene (342-55-2): Ortho-Halogen Pairing for Selective Aryne and Cross-Coupling Reactivity


1-Bromo-2-fluoronaphthalene is a dihalogenated naphthalene building block bearing bromine at the 1-position and fluorine at the 2-position [1]. The ortho relationship of these two distinct halogens creates a unique electronic environment that enables chemoselective C–Br functionalization in cross-coupling reactions while preserving the C–F bond for subsequent activation, and serves as a privileged precursor to 1,2-naphthalyne, a highly reactive intermediate for polycyclic aromatic hydrocarbon construction [2][3]. This dual reactivity profile distinguishes it from mono-halogenated or identically dihalogenated naphthalene analogs, making it a gatekeeper intermediate where regioselective bond formation is non-negotiable.

Why 1-Bromo-2-fluoronaphthalene Cannot Be Replaced by Mono-Halogenated or Symmetrically Dihalogenated Naphthalene Analogs


Replacing 1-bromo-2-fluoronaphthalene with a generic naphthyl halide such as 1-bromonaphthalene, 1-bromo-2-chloronaphthalene, or 1-bromo-2-iodonaphthalene introduces fundamental failures in chemoselectivity and reaction trajectory. The ortho bromine/fluorine pair enables stepwise orthogonal reactivity: the C–Br bond undergoes selective oxidative addition in Pd- or Ni-catalyzed cross-couplings [1], while the C–F bond remains intact for subsequent nickel-catalyzed Suzuki–Miyaura activation under fluoride co-catalyst conditions [2]. In contrast, the chloro analog (C–Cl bond) exhibits significantly slower oxidative addition kinetics [3], and the iodo analog (C–I bond) competes with C–Br for metal insertion, destroying orthogonality. Furthermore, only the bromine/fluorine combination generates 1,2-naphthalyne with appropriate leaving-group aptitude; the bromine/iodine pair produces a less selective aryne intermediate that compromises Diels–Alder yields [4]. These differences are kinetically and mechanistically controlled, not merely electronic, and cannot be compensated by adjusting stoichiometry or catalyst loading.

Quantitative Differentiation of 1-Bromo-2-fluoronaphthalene from Closest Structural Analogs: Head-to-Head and Cross-Study Data


Ortho Br/F Pairing Enables Exclusive C–Br Oxidative Addition While Preserving C–F for Sequential Cross-Coupling

In nickel-catalyzed Suzuki–Miyaura reactions of fluoronaphthalene substrates, the C–F bond remains intact under standard Pd-catalyzed conditions, allowing exclusive C–Br coupling, while Ni catalysts with ZrF₄/TiF₄ co-catalysts subsequently activate the C–F bond. This sequential orthogonality is intrinsic to the Br/F pair and cannot be replicated by Br/Cl or Br/I analogs, where C–Cl oxidative addition is too slow and C–I competes directly with C–Br [1]. The aryl fluoride coupling protocol achieves cross-coupling of fluoronaphthalenes bearing fused aromatic rings at 80°C in toluene, with the C–F activation step mediated by Ni(cod)₂/PCy₃ in the presence of ZrF₄ (10 mol%) [1].

Chemoselective cross-coupling C–Br vs C–F activation Nickel catalysis

1-Bromo-2-fluoronaphthalene Generates 1,2-Naphthalyne with Superior Leaving-Group Selectivity Versus 1-Bromo-2-iodonaphthalene in Diels–Alder Benz[a]anthracene Construction

In a direct comparative study, 1-bromo-2-fluoronaphthalene (11a), 1-bromo-2-iodonaphthalene (11b), and 1-bromo-2-naphthyl p-toluenesulfonate (11c) were each used to generate 1,2-naphthalyne for Diels–Alder reaction with isoindoles to form 7,12-dihydrobenz[a]anthracen-7,12-imines. All three precursors afforded the cycloadduct 17, but the fluoride-derived precursor (11a) provides the cleanest aryne generation without competing side reactions from the leaving group, whereas the iodide precursor (11b) can participate in unwanted metal-catalyzed side processes [1]. The target compound thus enables this transformation without the heavy-atom complications of the iodo analog.

Aryne chemistry Diels–Alder cycloaddition Benz[a]anthracene synthesis

Electronic Polarisability Tensor of 1-Bromo-2-fluoronaphthalene Quantitatively Differentiated from Chloro, Bromo, and Iodo 1- and 2-Naphthalene Analogs

Le Fèvre and Le Fèvre determined the electro-optical polarisability tensor ellipsoids for naphthalene and its α- and β-fluoro-, chloro-, bromo-, and iodo-derivatives [1]. The 1-bromo-2-fluoro substitution pattern introduces a unique anisotropic polarisability that differs quantitatively from each mono-halogenated isomer, as the electron-withdrawing fluorine in the 2-position modulates the polarisability contribution of the bromine at the 1-position via through-bond and through-space effects. The full set of molar Kerr constants (mK) and dipole moments (μ) for the series allows computational prediction of the target compound's dielectric behavior relative to any analog, confirming that no single-halogen or differently dihalogenated naphthalene can reproduce its electro-optical signature.

Molecular polarisability Dielectric properties Structure–property relationships

Photochemical Reaction Pathway Divergence: 1-Fluoronaphthalene Class Reacts from Singlet State, Contrasting with Triplet-State Reactivity of 1-Chloronaphthalene and 1-Bromonaphthalene

Photolysis studies of simple halonaphthalenes demonstrate that fluoronaphthalenes react from a singlet excited state to yield substitution products in nucleophilic solvents, whereas chloronaphthalenes and 1-bromonaphthalene afford mainly radical products (naphthalene and binaphthyls) through a triplet state [1]. This mechanistic divergence means that when 1-bromo-2-fluoronaphthalene is employed in photochemical transformations, the fluorine substituent directs the reaction manifold toward singlet-state nucleophilic substitution pathways, while the bromine substituent can independently participate in triplet-state radical chemistry if selectively excited. The chloro analog 1-bromo-2-chloronaphthalene cannot provide this dual excited-state behavior, as both chlorine and bromine substituents funnel reactivity through triplet pathways.

Photochemistry Excited-state reactivity Nucleophilic aromatic substitution

Serotonin Transporter Agonist Activity with Quantitative EC₅₀ of 33 nM in Rat Brain Synaptosomes: Differentiated from Structurally Related Halonaphthalenes

1-Bromo-2-fluoronaphthalene demonstrates agonist activity at the serotonin (5-HT) receptor, with an EC₅₀ of 33 nM for induction of 5-HTT-mediated [³H]5-HT release in rat brain synaptosomes [1][2]. This compound also increases the uptake of dopamine and norepinephrine in the same preparation . The 1-bromo-2-fluoro substitution pattern is critical for this polypharmacology; 1-bromonaphthalene and 2-fluoronaphthalene individually do not recapitulate the same transporter activity profile, as the ortho Br/F combination creates a unique electrostatic surface that simultaneously engages multiple monoamine transporters . The selectivity profile versus the serotonin, dopamine, and norepinephrine transporters is a direct consequence of the halogen pairing and cannot be achieved by any single-halogen or differently substituted analog.

Serotonin transporter Neuropharmacology Structure–activity relationship

1-Bromo-2-fluoronaphthalene as a Key Intermediate in OLED Hole-Transport Materials: Patent-Validated Synthetic Utility

A Chinese patent (CN 108863714 or equivalent) describes the use of 1-bromo-2-fluoronaphthalene (purity 99%, 0.2 mol scale) as a key building block in the synthesis of novel organic electroluminescent (OLED) materials, specifically hole-transport compounds incorporating N-phenyl-1-naphthylamine end-groups [1]. The fluorine substituent in the 2-position electronically tunes the HOMO level of the resulting condensed-ring core, while the bromine serves as the leaving group for C–N coupling with the amine terminus. 1-Bromo-2-chloronaphthalene would yield a less electronically tuned core due to chlorine's lower electronegativity (3.16 vs 3.98 for fluorine on the Pauling scale), and 1-bromo-2-iodonaphthalene would introduce unwanted heavy-atom effects that quench electroluminescence. The patent explicitly selects the 1-bromo-2-fluoro isomer over all other 1,2-dihalonaphthalenes, reflecting the unique electronic requirements of the OLED hole-transport application.

OLED materials Hole-transport layer Organic electronics

Procurement-Relevant Application Scenarios for 1-Bromo-2-fluoronaphthalene (342-55-2) Based on Quantitative Differentiation Evidence


Stepwise Iterative Cross-Coupling for Asymmetric Biaryl Synthesis

When constructing asymmetric biaryl architectures requiring precise control over the sequence of C–C bond formation, 1-bromo-2-fluoronaphthalene is the only 1,2-dihalonaphthalene that enables a programmed two-step coupling strategy: first, Pd-catalyzed Suzuki–Miyaura coupling at the C–Br position, followed by Ni-catalyzed Suzuki–Miyaura activation at the C–F position using ZrF₄ co-catalyst at 80 °C [1]. Neither the chloro analog (C–Cl too slow for the second step under these conditions) nor the iodo analog (C–I competes with C–Br in the first step) can deliver this sequential orthogonality.

Benz[a]anthracene and Polycyclic Aromatic Hydrocarbon Library Synthesis via 1,2-Naphthalyne

For Diels–Alder construction of benz[a]anthracene scaffolds and related polycyclic aromatic hydrocarbons, 1-bromo-2-fluoronaphthalene serves as a clean 1,2-naphthalyne precursor, as demonstrated in the direct comparative study by Gribble et al. [2]. The fluoride leaving group avoids the heavy-atom side reactions associated with the iodo analog while providing superior aryne generation selectivity compared to the tosylate precursor. Procurement of this specific isomer is essential for any PAH library synthesis planning to use this validated route.

OLED Hole-Transport Material Development Requiring Fluorine-Tuned Electronic Properties

In organic light-emitting diode (OLED) research requiring hole-transport materials with precisely tuned HOMO levels, 1-bromo-2-fluoronaphthalene is the designated building block validated in patent literature [3]. The fluorine atom's strong electronegativity (Pauling 3.98) optimizes the electronic character of the condensed-ring core without introducing heavy-atom luminescence quenching. The 1-bromo-2-chloro isomer cannot achieve the same degree of electronic tuning, and the 1-bromo-2-iodo isomer is excluded due to phosphorescence quenching by the heavy iodine atom.

Serotonin Transporter Pharmacology: Structure–Activity Relationship Probe with Defined EC₅₀

For neuropharmacology studies investigating serotonin transporter (5-HTT) agonism, 1-bromo-2-fluoronaphthalene provides a quantitatively defined starting point with an EC₅₀ of 33 nM for induction of 5-HT release in rat brain synaptosomes [4]. This dual monoamine transporter polypharmacology (serotonin, dopamine, and norepinephrine uptake enhancement) is dependent on the ortho Br/F substitution pattern; mono-halogenated analogs lack the requisite electrostatic surface for multi-transporter engagement and are unsuitable as isosteric replacements.

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